Cas no 1806292-66-9 (4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid)

4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid is a specialized synthetic intermediate used in organic and medicinal chemistry. Its structure features both bromomethyl and chloropropanoyl functional groups, making it a versatile building block for the synthesis of complex molecules, particularly in pharmaceutical research. The bromomethyl group allows for nucleophilic substitution reactions, while the chloropropanoyl moiety offers additional reactivity for further derivatization. This compound is particularly valuable in the development of biologically active compounds due to its ability to introduce key functional groups in a controlled manner. Its high purity and well-defined reactivity profile make it a reliable choice for researchers requiring precise modifications in synthetic pathways.
4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid structure
1806292-66-9 structure
商品名:4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid
CAS番号:1806292-66-9
MF:C12H12BrClO4
メガワット:335.578282356262
CID:4941805

4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid
    • インチ: 1S/C12H12BrClO4/c13-6-7-1-2-8(11(16)12(17)18)9(5-7)10(15)3-4-14/h1-2,5,11,16H,3-4,6H2,(H,17,18)
    • InChIKey: HYQDEVFDVODGSO-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC(C(C(=O)O)O)=C(C(CCCl)=O)C=1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 311
  • トポロジー分子極性表面積: 74.6
  • 疎水性パラメータ計算基準値(XlogP): 1.6

4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015024928-500mg
4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid
1806292-66-9 97%
500mg
831.30 USD 2021-06-18
Alichem
A015024928-1g
4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid
1806292-66-9 97%
1g
1,564.50 USD 2021-06-18
Alichem
A015024928-250mg
4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid
1806292-66-9 97%
250mg
475.20 USD 2021-06-18

4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acid 関連文献

4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic acidに関する追加情報

4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic Acid: A Comprehensive Overview

The compound 4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic Acid (CAS No. 1806292-66-9) is a sophisticated organic molecule with significant potential in various scientific and industrial applications. This compound is a derivative of mandelic acid, which is a naturally occurring alpha-hydroxy acid derived from amygdalin found in bitter almonds and apricot kernels. The addition of the bromomethyl and chloropropanoyl groups introduces unique chemical properties, making this compound a subject of interest in both academic research and industrial development.

Recent studies have highlighted the importance of mandelic acid derivatives in the field of medicinal chemistry. The bromomethyl group attached to the fourth carbon of the mandelic acid backbone introduces a bromine atom, which can participate in various chemical reactions, including nucleophilic substitution and addition reactions. This makes the compound highly versatile in synthetic chemistry, particularly in the design of bioactive molecules. The 3-chloropropanoyl group attached to the second carbon further enhances the compound's reactivity and selectivity, making it a valuable intermediate in the synthesis of complex organic molecules.

In terms of pharmacological applications, 4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic Acid has shown promise as a precursor for drug development. Its structure allows for easy modification, enabling researchers to explore its potential as an anti-inflammatory agent or an antioxidant. Recent research has demonstrated that derivatives of mandelic acid exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are key players in inflammation pathways.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the bromomethyl group typically involves a substitution reaction using a suitable alkyl bromide, while the chloropropanoyl group is introduced through acylation reactions using appropriate acylating agents. The optimization of these steps is crucial to ensure high yields and purity, which are essential for its use in downstream applications.

From an environmental standpoint, the development of efficient and sustainable synthesis routes for 4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic Acid is a growing area of interest. Researchers are exploring green chemistry approaches, such as using biocatalysts or solvent-free conditions, to minimize waste and reduce the environmental footprint of its production.

In conclusion, 4-(Bromomethyl)-2-(3-chloropropanoyl)mandelic Acid (CAS No. 1806292-66-9) is a versatile compound with wide-ranging applications in medicinal chemistry, synthetic organic chemistry, and pharmacology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and advanced materials.

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